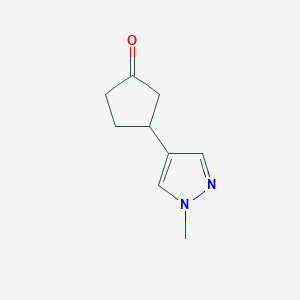

3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one

Description

3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one (CAS 1341374-99-9) is a cyclopentanone derivative featuring a 1-methyl-1H-pyrazole substituent at the 3-position of the ketone ring. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.20 g/mol . It is commercially available through two suppliers, though current stock status is listed as "temporarily out of stock" .

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-6-8(5-10-11)7-2-3-9(12)4-7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOHPSAMACKFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in organic synthesis .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one, enabling comparative analysis of their physicochemical and functional properties:

Table 1: Structural and Commercial Comparison

Structural and Functional Analysis

Positional Isomerism and Bridging Effects

- Its higher molecular weight (178.23 g/mol) compared to the target compound (164.20 g/mol) may influence solubility and pharmacokinetics .

- 3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one: The smaller cyclobutanone ring increases ring strain, which could enhance reactivity in nucleophilic addition reactions. However, reduced conformational flexibility might limit its utility in mimicking natural pharmacophores .

Substituent Effects

- 1-(4-Fluorophenyl)-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine : The fluorophenyl and furan groups introduce distinct electronic effects. The fluorine atom’s electronegativity could enhance metabolic stability, while the furan’s oxygen atom may participate in hydrogen bonding. However, discontinuation of this compound suggests synthesis or stability challenges .

Commercial Accessibility

- The target compound’s availability from two suppliers contrasts with analogs like the cyclobutanone derivative (1 supplier) and discontinued compounds (e.g., 1-(4-Fluorophenyl)-...), highlighting its relative accessibility for research applications .

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a cyclopentanone moiety substituted with a 1-methyl-1H-pyrazole ring. Its molecular formula is with a molecular weight of approximately 163.22 g/mol. The unique structure allows for diverse interactions with biological macromolecules, contributing to its biological activity.

The biological activity of 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one primarily involves:

- Molecular Interactions : The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially leading to anti-inflammatory and antimicrobial effects.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial activity. Specific studies have shown that 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one demonstrates:

- Inhibition of Bacterial Growth : The compound has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Mechanistic studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-one | Moderate antimicrobial | Different substitution on the pyrazole ring |

| 3-(1-phenyl-1H-pyrazol-4-yl)cyclopentan-1-one | Potential anti-cancer | Phenyl group may enhance interaction with targets |

| 3-(1-methyl-1H-pyrazol-3-yl)cyclopentan-1-one | Limited data available | Different structural orientation affecting activity |

Case Studies and Research Findings

Several studies have documented the biological activities of 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of Gram-positive bacteria, showcasing its potential as an alternative antimicrobial agent .

- Anti-inflammatory Study : Research highlighted in Pharmacology Reports indicated that the compound reduced inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

- Pharmacological Evaluation : A comprehensive evaluation in European Journal of Medicinal Chemistry assessed various derivatives, concluding that modifications to the pyrazole ring significantly influenced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.